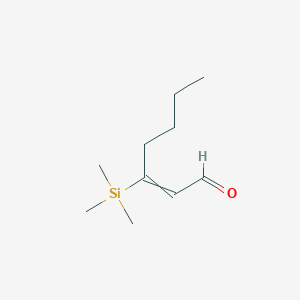![molecular formula C25H23N3O3 B12542873 2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid CAS No. 144429-81-2](/img/structure/B12542873.png)
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid is a complex organic compound known for its unique structural properties and diverse applications This compound is characterized by the presence of a xanthenyl group, which is a tricyclic aromatic system, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve solvent-free methods or the use of mild heating to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as solvent-free reactions, fusion methods, and the use of specific catalysts are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The presence of reactive groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylaminobenzoic acid: Shares structural similarities but lacks the xanthenyl group, resulting in different chemical properties and applications.
4-Dimethylaminobenzoic acid: Another similar compound with a different substitution pattern on the benzoic acid moiety.
Uniqueness
2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid is unique due to its combination of the xanthenyl group with the cyano and dimethylamino substituents.
Properties
CAS No. |
144429-81-2 |
|---|---|
Molecular Formula |
C25H23N3O3 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[9-cyano-3,6-bis(dimethylamino)xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C25H23N3O3/c1-27(2)16-9-11-20-22(13-16)31-23-14-17(28(3)4)10-12-21(23)25(20,15-26)19-8-6-5-7-18(19)24(29)30/h5-14H,1-4H3,(H,29,30) |
InChI Key |
DITNNQUNCRJOHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(C)C)(C#N)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
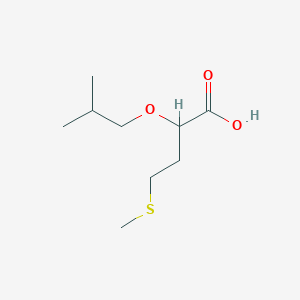
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
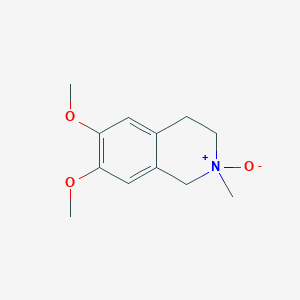
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
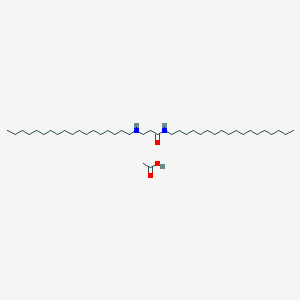
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
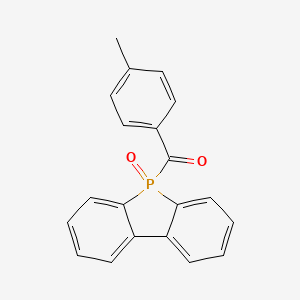
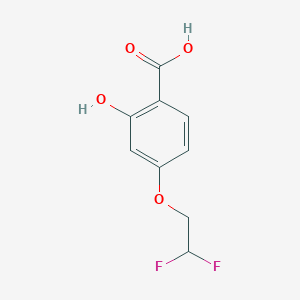

![(1H-Indazol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12542882.png)
